α-Glucosidase Inhibitory Activity: Differentiation from Generic Oxazole Scaffolds
In a direct enzymatic assay, 4-carbamoyloxazol-2-ylmethanol demonstrated an IC50 of 4.60 µM against rat intestinal maltase α-glucosidase [1]. This value places it within a moderate potency range for this target, but importantly, it is substantially less active than optimized oxazole-based α-glucosidase inhibitors reported elsewhere, which can achieve sub-micromolar IC50 values (e.g., ~0.5 µM) [2]. This quantitative gap highlights the critical impact of substituent identity and position on target engagement, confirming that 4-carbamoyloxazol-2-ylmethanol's activity profile is not generalizable to all oxazole derivatives.
| Evidence Dimension | Inhibition of α-glucosidase (rat intestinal maltase) |
|---|---|
| Target Compound Data | IC50 = 4.60 µM |
| Comparator Or Baseline | Optimized oxazole-based α-glucosidase inhibitors (representative value) |
| Quantified Difference | ~10-fold lower potency than optimized derivatives |
| Conditions | Colorimetric assay using D-glucose oxidase-peroxidase method |
Why This Matters
This quantitative data defines the compound's specific utility as a moderate-affinity probe rather than a high-potency lead, informing its appropriate application in assay development and as a reference standard for SAR studies.
- [1] BindingDB. BDBM50408432 CHEMBL2115215. Inhibitory activity measured against alpha-glucosidase of rat intestinal maltase. Accessed 2026-04-21. View Source
- [2] Khan, K. M., et al. Synthesis and biological evaluation of oxazole derivatives as α-glucosidase inhibitors. Bioorg. Med. Chem. 2010, 18, 15, 5498-5503. (Representative data for optimized oxazole inhibitors). View Source
